![molecular formula C26H50N2O6 B13764685 azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate CAS No. 67815-97-8](/img/structure/B13764685.png)
azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate involves multiple steps. The synthetic route typically starts with the preparation of the hydroxyethyl(octadecanoyl)amino intermediate, which is then reacted with ethoxy-4-oxobut-2-enoate under specific conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be investigated for its therapeutic properties. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Vergleich Mit ähnlichen Verbindungen
Azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate can be compared with similar compounds such as 1,2-amino alcohols and other hydroxyethyl derivatives. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications .
Eigenschaften
67815-97-8 | |
Molekularformel |
C26H50N2O6 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H47NO6.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(20-22-28)21-23-33-26(32)19-18-25(30)31;/h18-19,28H,2-17,20-23H2,1H3,(H,30,31);1H3/b19-18-; |
InChI-Schlüssel |
QDKFUFOGZSSRJW-TVWXOORISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C\C(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.